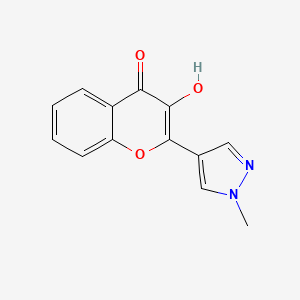

![molecular formula C17H17NO4 B2748654 (2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate CAS No. 866156-26-5](/img/structure/B2748654.png)

(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-methoxy-6,11-dihydrobenzocbenzoxepin-11-yl) N-methylcarbamate” is a research compound. Its molecular formula is C17H17NO4, and its molecular weight is 299.326 g/mol.

Synthesis Analysis

The synthesis of a similar compound, 2-methoxy-6,11-dihydrodibenz [b,e]oxepin-11-one, involves a reaction with sodium borohydride in methanol at 0° C. After the reaction, chloroform is added and the mixture is washed with a saturated saline solution.Molecular Structure Analysis

The molecular structure of this compound is based on the benzoxepin ring system, which is a bicyclic molecule consisting of an oxepin ring and a benzene ring . The position of the oxygen in the oxepin ring varies among the isomers .Aplicaciones Científicas De Investigación

Anticholinesterase Activity

Research has explored the synthesis and anticholinesterase activity of novel carbamates based on molecular skeletons similar to "(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate." These compounds have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. Such inhibitors are of interest for treating diseases like Alzheimer's, where cholinergic system dysfunction is a hallmark. The selectivity and potency of these compounds can be influenced by their phenolic and N-substituted groups, which has implications for designing targeted therapies (Luo et al., 2005).

Synthesis and Structural Analysis

Another application is in the field of organic synthesis and structural analysis. For instance, compounds with similar structural motifs have been synthesized through selective functionalization, as demonstrated in the total synthesis of psoromic acid. Such synthetic routes often involve novel strategies for protecting groups or rearrangements, contributing to the broader knowledge of organic chemistry and providing tools for synthesizing complex molecules (Sala & Sargent, 1979).

Fungicidal and Antitumor Applications

Compounds structurally related to "(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate" have been investigated for their potential fungicidal and antitumor activities. For example, derivatives of griseofulvin, a known antifungal agent, have been isolated from marine fungi, demonstrating moderate antimicrobial and antitumor properties. This highlights the potential of these compounds in developing new therapeutic agents for treating various diseases (Xia et al., 2011).

Enzymatic Degradation Studies

Research into enzymatic degradation of related compounds, such as carbendazim (a widely used fungicide with a benzimidazole core similar to the query compound), has led to the isolation of bacterial strains capable of efficient degradation. Understanding the mechanisms of microbial degradation can inform bioremediation strategies for contaminant removal from the environment (Zhang et al., 2013).

Photochemical Studies

Photochemical reactions of pesticides structurally related to the query compound have been studied to understand the degradation pathways under UV light exposure. Such studies are crucial for assessing the environmental fate of these chemicals and for developing safer compounds with minimal ecological impact (Abdou et al., 1985).

Propiedades

IUPAC Name |

(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-18-17(19)22-16-13-6-4-3-5-11(13)10-21-15-8-7-12(20-2)9-14(15)16/h3-9,16H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAVEVSJUUZIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1C2=CC=CC=C2COC3=C1C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2748577.png)

methanone](/img/structure/B2748579.png)

![N-[2,2-dimethyl-3-[[2-(4-morpholin-4-ylsulfonylphenoxy)acetyl]amino]propyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide](/img/structure/B2748589.png)

![N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2748592.png)